4-chloro-2-methyl-6-nitrophenol 4-chloro-2-methyl-6-nitrophenol
Brand Name: Vulcanchem
CAS No.: 1760-71-0
VCID: VC21200758
InChI: InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
SMILES: CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol

4-chloro-2-methyl-6-nitrophenol

CAS No.: 1760-71-0

Cat. No.: VC21200758

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-methyl-6-nitrophenol - 1760-71-0

Specification

CAS No. 1760-71-0
Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
IUPAC Name 4-chloro-2-methyl-6-nitrophenol
Standard InChI InChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
Standard InChI Key AQCYSHAXKXQEFZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Canonical SMILES CC1=CC(=CC(=C1O)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Properties

4-Chloro-2-methyl-6-nitrophenol is an aromatic organic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol . It is classified as a derivative of cresol, featuring three key functional groups: a methyl group at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 6-position relative to the hydroxyl group. This structural arrangement gives the compound its distinctive chemical and biological properties.

Physical Properties

The compound typically appears as a yellow crystalline solid at room temperature with a melting point of 108-110°C . It exhibits moderate solubility in organic solvents but has limited solubility in water, which is characteristic of many chlorinated phenolic compounds . Table 1 summarizes the key physical properties of 4-chloro-2-methyl-6-nitrophenol.

PropertyValueReference
CAS Registry Number1760-71-0
Molecular FormulaC₇H₆ClNO₃
Molecular Weight187.58 g/mol
Physical AppearanceYellow crystalline solid
Melting Point108-110°C
SolubilityModerate in organic solvents, limited in water

Table 1: Physical properties of 4-chloro-2-methyl-6-nitrophenol.

Chemical Identifiers

For chemical database purposes, 4-chloro-2-methyl-6-nitrophenol can be represented using several standard chemical identifiers:

Identifier TypeValueReference
InChIInChI=1S/C7H6ClNO3/c1-4-2-5(8)3-6(7(4)10)9(11)12/h2-3,10H,1H3
InChIKeyAQCYSHAXKXQEFZ-UHFFFAOYSA-N
SMILESO=N(=O)C1=CC(Cl)=CC(=C1O)C

Table 2: Chemical identifiers for 4-chloro-2-methyl-6-nitrophenol.

Environmental Occurrence and Fate

Formation in Environmental Systems

4-Chloro-2-methyl-6-nitrophenol has been identified as a significant transformation product in environmental degradation pathways of certain herbicides, particularly (4-chloro-2-methylphenoxy)-acetic acid (MCPA) . Field studies conducted in the Rhône delta (Southern France) have documented a clear transformation sequence:

MCPA → 4-chloro-2-methylphenol (CMP) → 4-chloro-2-methyl-6-nitrophenol (CMNP)

This sequence represents an important pathway by which this compound enters and persists in aquatic environments where MCPA herbicides are used extensively, such as in rice farming regions .

Photonitration Mechanisms

The formation of 4-chloro-2-methyl-6-nitrophenol in natural waters primarily occurs through photonitration processes. Research has demonstrated that this transformation involves nitrogen dioxide (- NO₂), which is generated through two main pathways :

  • Photolysis of nitrate ions present in water

  • Photooxidation of nitrite by hydroxyl radicals (- OH)

Laboratory experiments have confirmed that irradiation of 4-chloro-2-methylphenol in the presence of nitrate or the combination of hematite (α-Fe₂O₃) and nitrite yields significant amounts of 4-chloro-2-methyl-6-nitrophenol . The presence of iron oxides, such as hematite, has been shown to remarkably enhance this photonitration process in aquatic environments .

Environmental Persistence

A particularly significant finding from field monitoring campaigns is that 4-chloro-2-methyl-6-nitrophenol exhibits greater environmental persistence compared to both MCPA and 4-chloro-2-methylphenol . While MCPA and 4-chloro-2-methylphenol disappeared relatively quickly from monitoring sites, 4-chloro-2-methyl-6-nitrophenol remained detectable for longer periods .

This enhanced persistence raises important environmental concerns, as it increases the potential for long-term exposure of aquatic organisms to this compound . Table 3 presents comparative data on the environmental detection of these compounds from a monitoring campaign in the Rhône delta.

CompoundEnvironmental PersistenceRelative Disappearance RateReference
MCPALowerRapid
4-Chloro-2-methylphenolLowerRapid (similar to MCPA)
4-Chloro-2-methyl-6-nitrophenolHigherSlow

Table 3: Comparative environmental persistence of 4-chloro-2-methyl-6-nitrophenol and its precursors.

Biochemical Interactions

DNA Interaction

Research examining the biochemical interactions of 4-chloro-2-methyl-6-nitrophenol has revealed its potential to interact with DNA through noncovalent modes . This finding is particularly significant as it suggests potential genotoxic mechanisms that could lead to long-term health impacts .

The interaction with DNA appears to be influenced by the compound's structural features, particularly the nitro group, which is known to contribute to the genotoxic properties of various aromatic compounds . The combination of chlorine and nitro substituents on the phenolic structure may enhance the compound's ability to interact with biological macromolecules, including DNA .

Toxicological Profile

The toxicological properties of 4-chloro-2-methyl-6-nitrophenol present a complex profile with implications for both acute and chronic health effects. The compound is classified with several hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Table 4 summarizes these hazard classifications.

Hazard StatementDescriptionClassificationReference
H302Harmful if swallowedAcute Tox. 4
H312Harmful in contact with skinAcute Tox. 4
H315Causes skin irritationSkin Irrit. 2
H317May cause an allergic skin reaction-
H318Causes serious eye damage-
H319Causes serious eye irritationEye Irrit. 2A
H332Harmful if inhaledAcute Tox. 4
H335May cause respiratory irritationSTOT SE 3
H410Very toxic to aquatic life with long-lasting effects-

Table 4: Hazard classification of 4-chloro-2-methyl-6-nitrophenol.

An important toxicological consideration emerges from research comparing 4-chloro-2-methyl-6-nitrophenol with its precursors. Studies suggest that the nitration of chlorophenols generally reduces their acute toxicity, but the resulting nitroderivatives may have more pronounced long-term effects associated with their genotoxicity . This creates a complex risk profile where immediate adverse effects might be reduced, but the potential for chronic health impacts could be increased.

The compound's environmental toxicity, particularly its high toxicity to aquatic organisms with potential long-lasting effects (H410), is especially concerning given its enhanced environmental persistence .

Applications and Research Directions

While 4-chloro-2-methyl-6-nitrophenol is primarily studied as an environmental transformation product of herbicides, its unique chemical structure and properties suggest potential applications in various fields:

  • As a reactive intermediate in organic synthesis due to its functional group arrangement

  • In pharmaceutical research due to its biological activity

  • In agricultural chemistry, where understanding its formation and properties helps develop more environmentally friendly herbicide formulations

Current research directions include:

  • Development of advanced analytical methods for detection and quantification of 4-chloro-2-methyl-6-nitrophenol in environmental samples

  • Exploration of degradation pathways and transformation products in different environmental compartments

  • Investigation of ecotoxicological effects on aquatic and terrestrial organisms

  • Assessment of long-term genotoxic effects and potential carcinogenicity

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